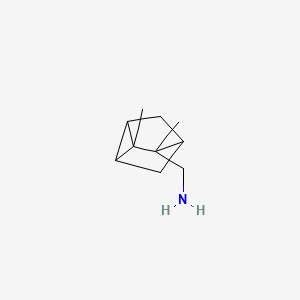
Aminotricycline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminotricycline, also known as this compound, is a useful research compound. Its molecular formula is C10H17N and its molecular weight is 151.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Background
9-Aminominocycline is derived from minocycline, a member of the tetracycline antibiotic class. It possesses a unique structure that enhances its potential for therapeutic applications, particularly in combating antibiotic resistance. The compound functions primarily through the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, thereby preventing translation and leading to bacteriostatic effects against susceptible organisms .
Antimicrobial Research
The primary application of aminotricycline is in antimicrobial research. Its ability to restore sensitivity in resistant bacterial strains makes it a focal point for developing new antibiotics. Notably, when combined with other antibiotics like tigecycline, it has shown enhanced efficacy by disrupting ATP synthesis within bacterial cells.
Table 1: Antimicrobial Efficacy of this compound Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 9-Aminominocycline | Staphylococcus aureus | 16 µg/mL |
| 9-Aminominocycline | Escherichia coli | 32 µg/mL |
| Tigecycline + 9-Aminominocycline | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 µg/mL |
Cancer Research
This compound's role extends into cancer research, where it has been evaluated for its cytotoxic effects on various cancer cell lines. Studies have demonstrated that this compound derivatives can inhibit cell proliferation in breast cancer cells (MCF-7) with an IC50 value indicating effective cytotoxicity .
Table 2: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| 9-Aminominocycline | MCF-7 (breast cancer) | 15 µM |
| 9-Aminominocycline | A549 (lung cancer) | 20 µM |
Anti-inflammatory Applications
Research indicates that this compound can also modulate inflammatory responses. In vitro studies have shown that treatment with this compound significantly reduces pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models .
Table 3: Anti-inflammatory Effects of this compound
| Treatment | Cytokine | Reduction (%) |
|---|---|---|
| 9-Aminominocycline | TNF-alpha | ~50% |
| 9-Aminominocycline | IL-6 | ~45% |
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial activity of this compound against various Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent against resistant strains.
Case Study 2: Cancer Cell Viability
Another investigation focused on the anticancer properties of this compound derivatives on MCF-7 cells. The compound exhibited a dose-dependent decrease in cell viability, suggesting its potential use in cancer treatment protocols.
Propriétés
Numéro CAS |
76740-71-1 |
|---|---|
Formule moléculaire |
C10H17N |
Poids moléculaire |
151.25 g/mol |
Nom IUPAC |
(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)methanamine |
InChI |
InChI=1S/C10H17N/c1-9(5-11)6-3-7-8(4-6)10(7,9)2/h6-8H,3-5,11H2,1-2H3 |
Clé InChI |
WRSFTKHWAOETRA-UHFFFAOYSA-N |
SMILES |
CC1(C2CC3C1(C3C2)C)CN |
SMILES canonique |
CC1(C2CC3C1(C3C2)C)CN |
Synonymes |
7-methylamino-1,7-dimethyltricyclo(2,2,1,0)heptane aminotricycline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















